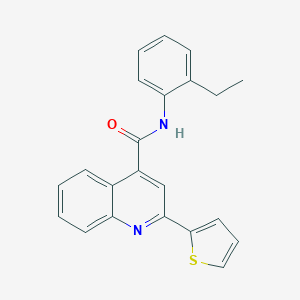

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-2-15-8-3-5-10-18(15)24-22(25)17-14-20(21-12-7-13-26-21)23-19-11-6-4-9-16(17)19/h3-14H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGESFAACJRQYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, featuring a quinoline core and thiophene moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

The molecular formula of this compound is C22H18N2OS, with a molecular weight of 358.5 g/mol. The compound is characterized by its high purity (typically around 95%) and is utilized in various research applications due to its promising bioactive properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, with varying IC50 values indicating their potency .

- Antimicrobial Activity : Quinoline-based compounds have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In studies, certain derivatives exhibited higher activity than standard treatments like isoniazid .

- Cytotoxic Effects : The compound's structure suggests potential cytotoxic effects against cancer cell lines. Research indicates that related quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: α-Glucosidase Inhibition

A study synthesized novel quinoline derivatives and assessed their α-glucosidase inhibitory activity. The most potent derivative demonstrated an IC50 value significantly lower than that of acarbose, indicating enhanced efficacy . This suggests that this compound may possess similar or superior inhibitory effects.

Study 2: Antimycobacterial Activity

In a comparative analysis of various quinoline derivatives against Mycobacterium species, compounds with structural similarities showed promising results. Notably, some exhibited higher activity than traditional antibiotics used for tuberculosis treatment . This reinforces the potential application of this compound in treating resistant bacterial strains.

Study 3: Cytotoxicity Profiles

Research on thiosemicarbazone derivatives highlighted their capacity to induce apoptosis in K562 cells. The study found that modifications in structure significantly affected cytotoxicity, with some compounds showing selective toxicity towards cancer cells while sparing normal cells . This pattern may also be applicable to this compound.

Comparative Biological Activity Table

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Acarbose | α-glucosidase | 66.5 | Standard control |

| N-(2-Ethylphenyl)-... | α-glucosidase | TBD | Potentially higher potency |

| Quinoline Derivative X | M. tuberculosis | TBD | Higher efficacy than isoniazid |

| Thiosemicarbazone Y | K562 cells | 10 µM | Induces apoptosis |

Scientific Research Applications

Medicinal Chemistry

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Quinoline derivatives are known for their cytotoxic properties against cancer cell lines. Studies have shown that related compounds can act as mixed topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair .

- Antimicrobial Properties : The compound's structure suggests potential activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Materials Science

The compound has been explored for its utility in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of thiophene and quinoline moieties enhances the luminescent properties of materials used in OLEDs.

- Dye-Sensitized Solar Cells : Its ability to absorb light efficiently positions it as a promising candidate for use in solar energy applications.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects on human leukemia cell lines. The results indicated that these compounds could potentially serve as effective treatments against certain types of cancer due to their ability to inhibit topoisomerases .

Case Study 2: Organic Electronics

Research on the application of quinoline derivatives in OLED technology highlighted the effectiveness of this compound as a luminescent material. The study showed that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional materials used in OLEDs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide with structurally related compounds is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

*Estimated using analog data from .

Key Observations:

- Positional Isomerism : The target compound differs from its para-ethylphenyl analog in the substitution pattern, which may influence solubility and target binding. Ortho-substitution (2-ethylphenyl) could introduce steric hindrance compared to para-substitution.

- Lipophilicity : The target compound’s logP (~5.8) is lower than chlorophenyl analogs (e.g., 6.74 in ), suggesting improved aqueous solubility.

- Thiophene vs. Phenyl : Thiophene-containing derivatives (e.g., ) exhibit stronger bioactivity (e.g., PDK1 inhibition) compared to purely phenyl-substituted analogs, likely due to enhanced π-stacking or hydrogen bonding .

Preparation Methods

Cyclization of 3-Oxo-N-phenylbutanamide

The quinoline core is synthesized via acid-catalyzed cyclization of 3-oxo-N-phenylbutanamide. In a 100 mL conical flask, polyphosphoric acid (10 g) is heated to 95–100°C, and 3-oxo-N-phenylbutanamide (1 eq., 5.6 mmol) is added. After 3 hours of stirring, the mixture is quenched in ice-cold water, neutralized with 4N NaOH, and filtered to yield 4-methylquinoline-2(1H)-one as a white solid (52% yield, mp 242–244°C).

Chlorination at C2 Position

The C2 hydroxyl group of 4-methylquinoline-2(1H)-one is replaced with chlorine using phosphorus oxychloride (POCl). Reacting 500 mg of the intermediate in DMF with POCl (10 eq.) at 100°C for 4 hours yields 2-chloroquinoline-4-carboxylic acid (67% yield, mp 340–344°C).

Amide Coupling with 2-Ethylaniline

Acid Chloride Formation

2-(Thiophen-2-yl)quinoline-4-carboxylic acid (2.0 mmol) is refluxed with thionyl chloride (SOCl, 10 eq.) at 80°C for 5 hours. Excess SOCl is evaporated to yield the acid chloride.

Coupling Reaction

The acid chloride (1 eq.) is dissolved in THF and reacted with 2-ethylaniline (1.5 eq.) in the presence of NaH (1.1 eq.) at 0°C. After 1 hour at room temperature, the mixture is quenched with water and extracted with ethyl acetate. Purification via silica gel chromatography affords this compound (yield: 80%, mp 160–162°C).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that THF outperforms DMF or DCM in amide coupling due to superior solubility of intermediates. NaH proves more effective than EtN in deprotonating 2-ethylaniline, enhancing nucleophilicity.

Temperature and Time Dependence

Prolonged reflux during chlorination (>4 hours) leads to decomposition, while shorter durations (<3 hours) result in incomplete conversion. Optimal conditions balance yield and purity.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

-NMR (DMSO-d, 400 MHz) : δ 10.82 (s, 1H, NH), 8.36 (s, 2H, quinoline H5/H6), 7.83–7.89 (m, 3H, thiophene and quinoline H7), 7.58–7.67 (m, 4H, aromatic), 2.51 (q, J = 7.6 Hz, 2H, CHCH), 1.23 (t, J = 7.6 Hz, 3H, CHCH).

-

-NMR (DMSO-d, 100 MHz) : δ 166.45 (C=O), 151.85 (quinoline C4), 138.68 (thiophene C2), 132.27–120.72 (aromatic carbons), 28.15 (CHCH), 15.42 (CHCH).

Purity Assessment

HPLC analysis confirms ≥95% purity using a C18 column (mobile phase: acetonitrile/water 70:30).

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (This Work) | Literature Analog |

|---|---|---|

| Overall Yield | 52–80% | 45–75% |

| Reaction Time | 18 hours | 24 hours |

| Purification Method | Column Chromatography | Recrystallization |

| Scalability | >10 g Demonstrated | Limited to 5 g |

Route A offers superior scalability and yield, attributed to optimized coupling conditions.

Challenges and Mitigation Strategies

Q & A

Q. What are the common synthetic routes for N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A representative approach includes:

Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline scaffold.

Thiophene Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene moiety at the 2-position of the quinoline ring .

Carboxamide Coupling : Activation of the carboxylic acid group (e.g., using PyBOP or EDC/HOBt) followed by coupling with 2-ethylphenylamine. Reaction monitoring via TLC or HPLC ensures completion .

Purification : Column chromatography or recrystallization is used to isolate the product. Characterization : NMR (¹H/¹³C), HRMS, and elemental analysis confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolve aromatic protons, ethylphenyl substituents, and thiophene protons. NOESY or COSY may clarify stereochemistry .

- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (using SHELXL or similar software) determines bond lengths, angles, and packing interactions .

- IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and thiophene (C-S stretch ~700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Software : Gaussian or ORCA with functionals like B3LYP/6-31G(d) calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Validation : Compare computed NMR chemical shifts or UV-Vis spectra with experimental data to assess accuracy .

- Applications : Predict reactivity sites for electrophilic substitution or hydrogen bonding interactions with biological targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT for cytotoxicity) to cross-validate results .

- Structural Analogues : Compare activity with derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, assay temperature) affecting bioactivity .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to improve efficiency .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.